molecular formula AuIrOPt B12568771 Gold;iridium;oxoplatinum CAS No. 189033-13-4

Gold;iridium;oxoplatinum

Cat. No.: B12568771
CAS No.: 189033-13-4
M. Wt: 600.27 g/mol
InChI Key: CBDYMWLIMMIKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gold, iridium, and oxoplatinum are transition metal-based compounds with distinct chemical, structural, and biomedical properties. Gold complexes are widely studied for their antiarthritic and antimicrobial activities, while iridium, a platinum-group metal, is emerging in materials science for its exceptional hardness and corrosion resistance. Oxoplatinum, a platinum(IV) complex (cis-dichlorodiamminedihydroxoplatinum(IV)), is a third-generation anticancer agent with reduced toxicity compared to earlier platinum(II) drugs like cisplatin. This article compares these compounds with their structural analogs, focusing on their pharmacological, chemical, and functional differences.

Properties

CAS No.

189033-13-4

Molecular Formula

AuIrOPt

Molecular Weight

600.27 g/mol

IUPAC Name

gold;iridium;oxoplatinum

InChI

InChI=1S/Au.Ir.O.Pt

InChI Key

CBDYMWLIMMIKIH-UHFFFAOYSA-N

Canonical SMILES

O=[Pt].[Ir].[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gold;iridium;oxoplatinum typically involves the co-precipitation of gold, iridium, and platinum salts in an aqueous solution. The process begins with the dissolution of gold chloride, iridium chloride, and platinum chloride in a suitable solvent, such as hydrochloric acid. The solution is then subjected to a reducing agent, such as sodium borohydride, to precipitate the metals as their respective oxides. The precipitate is filtered, washed, and dried to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as chemical vapor deposition or electrodeposition. These methods allow for precise control over the composition and morphology of the compound, which is essential for its application in high-performance devices.

Chemical Reactions Analysis

Types of Reactions

Gold;iridium;oxoplatinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic configurations and oxidation states of the constituent metals.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine in an aqueous medium.

    Substitution: Substitution reactions often involve the replacement of one metal center with another metal or ligand, facilitated by ligands such as phosphines or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species or elemental metals.

Scientific Research Applications

Gold;iridium;oxoplatinum has a wide range of scientific research applications due to its unique properties:

    Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its high catalytic activity and stability make it suitable for industrial processes.

    Electronics: The compound’s excellent electrical conductivity and stability make it an ideal material for use in electronic devices, such as sensors and transistors.

    Medicine: this compound is being investigated for its potential use in medical applications, including drug delivery and imaging. Its biocompatibility and ability to interact with biological molecules make it a promising candidate for therapeutic and diagnostic purposes.

    Material Science: The compound is used in the development of advanced materials with unique mechanical and thermal properties, such as high-strength alloys and heat-resistant coatings.

Mechanism of Action

The mechanism of action of gold;iridium;oxoplatinum involves its interaction with various molecular targets and pathways. In catalysis, the compound facilitates the activation and transformation of reactants through its metal centers, which provide active sites for chemical reactions. In biological systems, the compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. These interactions are mediated by the unique electronic and steric properties of the gold, iridium, and platinum centers.

Comparison with Similar Compounds

Structural and Chemical Properties

Gold Complexes

Gold typically exists in oxidation states +I and +III. Gold(I) complexes, such as auranofin, form linear two-coordinate geometries, while gold(III) complexes adopt square-planar configurations similar to platinum(II) . Gold-nitrogen complexes, like dinuclear gold(I) amidinates, exhibit Au–Au bonding with bond lengths ranging from 2.70–3.05 Å, as confirmed by X-ray crystallography . These complexes are less reactive with polynucleotides compared to platinum analogs, limiting their DNA-binding efficacy .

Iridium Complexes

Iridium primarily forms oxidation states +III and +IV. Its complexes, such as iridium coatings, demonstrate superior hardness (Mohs scale: 6.5) and reflectivity compared to gold (Mohs: 2.5) . Iridium’s oxidative state critically influences deposition quality in electroplating, though commercial electrolytes for iridium plating remain underdeveloped . Unlike gold, iridium’s high melting point (2,466°C) and corrosion resistance make it suitable for high-wear applications (e.g., medical implants) .

Oxoplatinum Complexes

Oxoplatinum (Pt(IV)) features an octahedral geometry with two chloride and two hydroxide ligands. This structure enhances kinetic inertness, reducing premature activation compared to cisplatin (Pt(II)) . The Pt–Cl bond lengths in oxoplatinum (~2.30 Å) are longer than those in cisplatin (~2.28 Å), contributing to its slower hydrolysis and lower nephrotoxicity .

Anticancer Activity

  • Oxoplatinum vs. Cisplatin :
    Oxoplatinum exhibits a 10-fold lower toxicity than cisplatin (LD₅₀ in rats: 20 mg/kg vs. 2 mg/kg) and avoids cross-resistance with cisplatin in colorectal and gastric cancers . Its Pt(IV) core requires intracellular reduction to active Pt(II), delaying DNA cross-link formation and reducing acute side effects .
  • Gold Complexes: Gold(I) compounds like auranofin inhibit thiol-containing enzymes (e.g., thioredoxin reductase), inducing oxidative stress in cancer cells.

Antimicrobial and Antiarthritic Properties

  • Gold vs. Iridium: Gold(I) complexes show broad-spectrum antimicrobial activity against gram-negative bacteria (MIC: 0.5–2.0 µg/mL), while iridium’s antimicrobial mechanisms remain underexplored . Gold’s antiarthritic action (e.g., auranofin) involves suppressing cytokine production, a mechanism absent in platinum and iridium complexes .

Toxicity and Pharmacokinetics

Nephrotoxicity

  • Oxoplatinum vs. Cisplatin :
    Oxoplatinum causes delayed nephrotoxicity (peak plasma creatinine: 1.5 mg/dL at 72 hours vs. 3.0 mg/dL for cisplatin) due to slower renal clearance (plasma half-life: 51–72 hours) .
  • Gold Complexes :
    Gold accumulates in renal tissues but primarily induces hepatotoxicity, unlike platinum’s renal focus .

Pharmacokinetic Profiles

Parameter Oxoplatinum Cisplatin Auranofin (Gold)
Plasma Half-Life (h) 51–72 20–30 14–21
Renal Clearance (%) 35–40 60–70 <10
Protein Binding (%) 85–90 90–95 95–98

Data derived from .

Comparative Data Tables

Table 1: Oxidation States and Coordination Geometries

Compound Common Oxidation States Geometry Key Ligands
Gold +I, +III Linear (Au(I)) Phosphine, Thiolates
Iridium +III, +IV Octahedral Chloride, Amines
Oxoplatinum +IV Octahedral Cl⁻, OH⁻, NH₃

References: .

Table 2: Biomedical Efficacy in Preclinical Models

Compound IC₅₀ (µM) * Therapeutic Index Key Targets
Oxoplatinum 0.8–1.2 12.5 DNA cross-links
Cisplatin 0.5–1.0 2.5 DNA cross-links
Auranofin 2.5–5.0 8.0 Thioredoxin reductase

IC₅₀ values for human ovarian cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.